

# roxindole indole derivative psychotropic agent

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## Compound Focus: Roxindole

CAS No.: 112192-04-8

Cat. No.: S541866

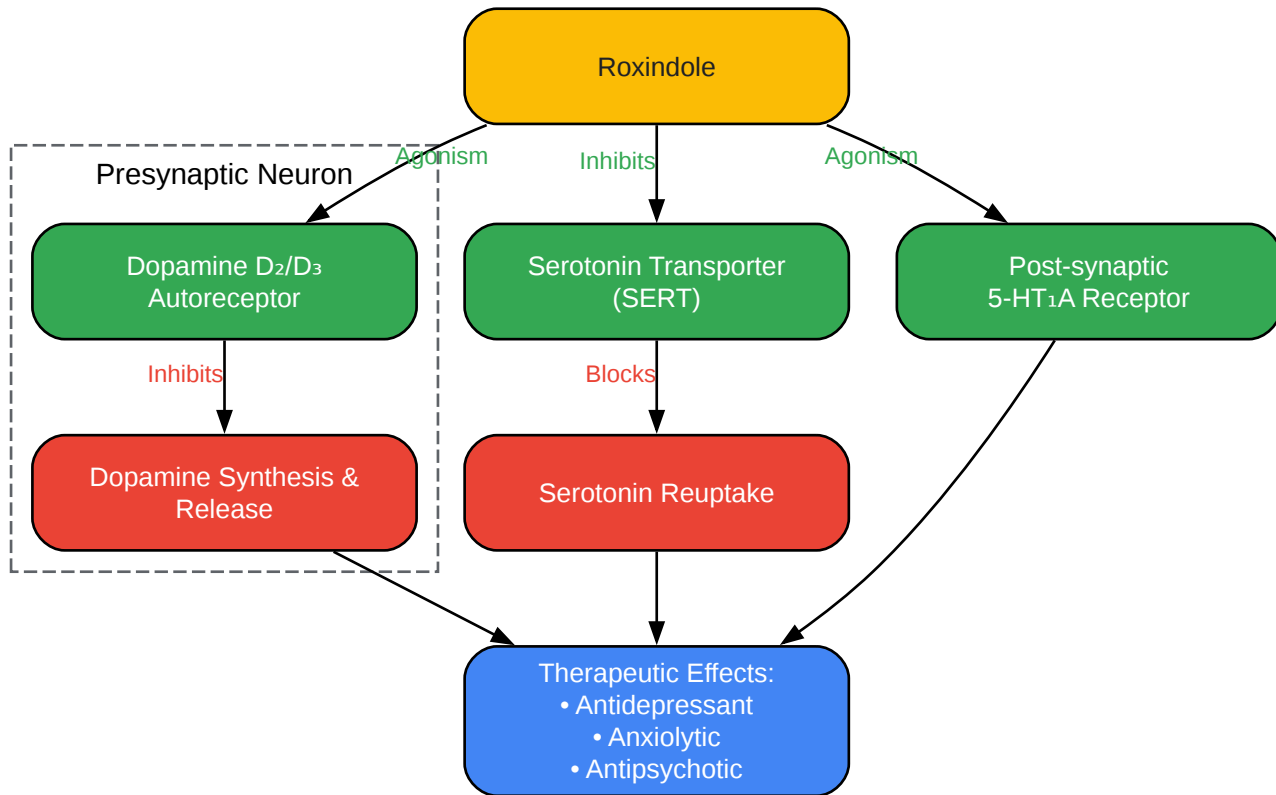
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## Molecular Pharmacology & Mechanism of Action

**Roxindole** exhibits a complex polypharmacology, primarily targeting monoaminergic systems. Its key mechanistic activities are quantified in the table below.

| Pharmacological Action | Target Receptors/Proteins        | Experimental Activity / Notes   |
|------------------------|----------------------------------|---|
| Receptor Agonism       | Dopamine D2 receptor [1]         | Primary target; acts as a <b>preferential autoreceptor agonist</b> [1]. |
|                        | Dopamine D3 receptor [1]         | Partial agonist [1].  |
|                        | Dopamine D4 receptor [1]         | Partial agonist [1].  |
|                        | Serotonin 5-HT1A receptor [1]    | Agonist [1].  |
| Enzyme Inhibition      | Serotonin Transporter (SERT) [1] | <b>IC<sub>50</sub> = 1.4 nM</b> (potent inhibitor) [1].                 |
| Other Activities       | Serotonin 5-HT2A receptor [1]    | Reported antagonist activity [1].                                       |

This multifaceted profile is central to its proposed therapeutic effects. The diagram below illustrates the proposed signaling pathways and neuronal interactions through which **roxindole** exerts its effects.



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> **Roxindole's** proposed mechanism involves agonism at dopamine autoreceptors to reduce dopamine release, inhibition of serotonin reuptake via SERT, and agonism at post-synaptic 5-HT1A receptors, collectively contributing to its therapeutic effects [1].

## Experimental & Safety Profiles

**Neurotoxic Metabolite Profile** A critical safety study compared **roxindole** with the neurotoxin MPTP. Unlike MPTP, **roxindole did not serve as a substrate for monoamine oxidases (MAO)** from mouse, monkey, or human brain *in vitro*. Consequently, the putative neurotoxic pyridinium metabolite (ROX+) was not detected in mouse striatum after high doses. The study concluded that no MPTP-like neurotoxic metabolites are formed from **roxindole** *in vivo*, indicating a favorable neurotoxicological profile [2].

**Key Synthetic Protocols** Two efficient synthetic routes for **roxindole** have been published:

- **Phase-Transfer Catalyzed Reaction:** A key step involves the phase-transfer catalyzed reaction of  $\gamma$ -butyrolactone with 5-methoxyindole, directly yielding the indolylbutyric acid derivative in one step [3].
- **Grignard Addition Approach:** A concise approach uses the addition of succinic anhydride to the Grignard derivative of commercially available 5-methoxyindole as a key step [4].

## Research Significance and Context

The investigation of **roxindole** highlights the importance of the **indole scaffold** in psychotropic drug discovery [5] [6] [7]. Although **roxindole** itself was never marketed, its clinical findings contributed to the understanding that dopamine autoreceptor agonists and multimodal serotonergic-dopaminergic drugs represent valid strategies for treating mood and anxiety disorders, potentially offering alternatives to classical antipsychotics and antidepressants [1].

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## References

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